molecular formula C26H24N2O2 B1166073 3-Hexenyltrimethylsilane CAS No. 103110-63-0

3-Hexenyltrimethylsilane

Cat. No.: B1166073
CAS No.: 103110-63-0
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Description

3-Hexenyltrimethylsilane is an organosilicon compound characterized by a hexenyl chain (with a double bond at the 3-position) attached to a trimethylsilyl group. Organosilanes like this compound are widely used in organic synthesis, polymer chemistry, and materials science due to their versatility in coupling reactions, hydrophobicity, and thermal stability. The trimethylsilyl group enhances steric protection and modifies reactivity, making such compounds valuable in catalytic processes and surface functionalization .

Properties

CAS No.

103110-63-0

Molecular Formula

C26H24N2O2

Synonyms

3-Hexenyltrimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Trimethylsilane (C₃H₁₀Si): A simpler silane with three methyl groups directly bonded to silicon. It lacks the hexenyl chain, making it less sterically hindered but also less reactive in olefin-related applications. Trimethylsilane is noted for its use in reducing reactions, though its high steric hindrance limits broader applicability .
  • Triethylsilane (C₆H₁₆Si) : Features three ethyl groups instead of methyl groups. Its increased electron-donating capacity enhances reducing power compared to trimethylsilane, but the bulkier ethyl groups reduce compatibility with sterically sensitive reactions. It is commonly employed in hydrosilylation and deprotection reactions .
  • 5-Hexenyltrimethoxysilane (C₉H₂₀O₃Si) : Contains a methoxy-substituted silyl group and a hexenyl chain. The methoxy groups improve hydrolytic stability and adhesion properties, making it a preferred coupling agent in silicone-based materials. The double bond position (5-hexenyl vs. 3-hexenyl) may influence regioselectivity in polymerization or crosslinking reactions .
  • Hexamethyldisiloxane (C₆H₁₈OSi₂) : A by-product of silane reductions, this compound lacks reactive Si–H bonds but is highly stable. It is often used as a solvent or lubricant in industrial applications .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
3-Hexenyltrimethylsilane* C₉H₂₀Si ~156.3 Not reported Polymer modification, organic synthesis
Trimethylsilane C₃H₁₀Si 74.20 Not reported Reducing agent, steric hindrance studies
Triethylsilane C₆H₁₆Si 116.28 107–109 Hydrosilylation, deprotection
5-Hexenyltrimethoxysilane C₉H₂₀O₃Si 204.34 97 Adhesion promotion, Pt-cure silicones
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 100–101 Solvent, lubricant

*Properties inferred from structural analogs.

Research Findings and Key Insights

  • Steric Effects : Trimethylsilane’s steric hindrance limits its use in reactions requiring nucleophilic silicon centers, whereas triethylsilane’s larger substituents balance reactivity and stability .
  • By-Product Management: Hexamethyldisiloxane, a common by-product of silane reductions, is non-toxic but requires efficient separation due to its low volatility .
  • Functional Group Trade-offs : Methoxy-substituted silanes (e.g., 5-hexenyltrimethoxysilane) offer superior adhesion but require careful handling due to moisture sensitivity. Methyl-substituted variants like this compound provide hydrolytic stability at the cost of reduced reactivity .

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